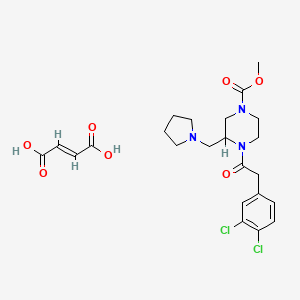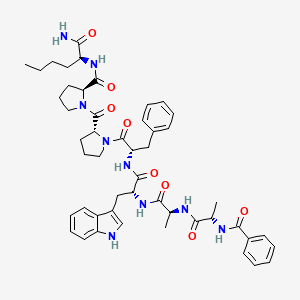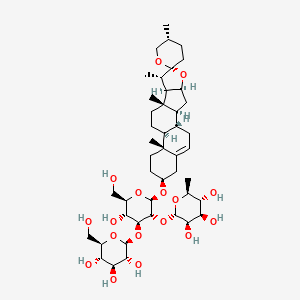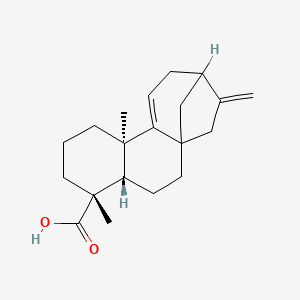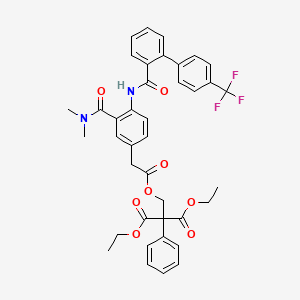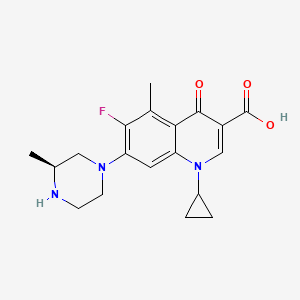
Isoacitretin
Übersicht
Beschreibung
Isoacitretin is an oral retinoid that is effective in the treatment of psoriasis . It is the major metabolite of ETRETINATE and has a much shorter half-life when compared with etretinate . The molecular formula of Isoacitretin is C21H26O3 .
Synthesis Analysis
A simultaneous bioanalytical method using LC-ESI-MS/MS was developed to determine acitretin and its metabolite isoacitretin in human plasma . Acitretin-d3 was used as the internal standard for both analytes . The compounds were extracted using protein precipitation coupled with liquid-liquid extraction with a flash freezing technique .
Molecular Structure Analysis
The molecular weight of Isoacitretin is 326.4 g/mol . The IUPAC name is (2 Z ,4 E ,6 E ,8 E )-9- (4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid .
Chemical Reactions Analysis
Negative mass transitions (m/z) of acitretin, isoacitretin, and acitretin-d3 were detected in multiple reactions monitoring (MRM) mode at 325.4 → 266.3, 325.2 → 266.1, and 328.3 → 266.3, respectively, with a turbo ion spray interface .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Analysis
Isoacitretin has been used in the development of a bioanalytical method for pharmacokinetic analysis . This method was developed to determine acitretin and its metabolite isoacitretin in human plasma . The method was validated over a concentration range of 1.025–753.217 ng/mL for acitretin and 0.394–289.234 ng/mL for isoacitretin .
Dermatology
Isoacitretin, an analog of retinoic acid, is used in dermatology to treat hyperkeratosis diseases , especially severe psoriasis . It has replaced the former retinoid, etretinate, due to its long elimination half-life .
Metabolite Analysis
Isoacitretin is formed by isomerization in vivo from acitretin and has been identified as the major metabolite in blood . The determination of low levels of acitretin and isoacitretin in plasma is analytically challenging due to chances of ex vivo isomerization/interconversion (between drug and metabolites) or photo-degradation .
Stability Analysis
For the first time, the best possible conditions for plasma stability of acitretin and isoacitretin are presented and discussed with application to clinical samples . This research provides valuable insights into the stability of these compounds, which is crucial for their effective use in various applications.
Precision Medicine
Characterizing the molecular genetics of retinoid response, and using this knowledge to optimize patient selection, design treatment strategies and infer prognosis can be a fruitful avenue of research to pursue . Such research, ushering the age of precision medicine, can help guide the future use of retinoids in dermatology .
Extraction Strategies
In another study, novel extraction strategies were investigated for the recovery of phenolic compounds from buckwheat hull . Although this study did not directly involve isoacitretin, it provides a valuable reference for the development of extraction strategies for similar compounds.
Wirkmechanismus
Target of Action
Isoacitretin, also known as 13-cis-Acitretin, is a retinoid, a class of compounds that are structurally similar to Vitamin A . It primarily targets specific receptors in the skin, namely retinoid receptors such as Retinoic acid receptor RXR-alpha and Retinoic acid receptor alpha . These receptors play a crucial role in regulating the growth cycle of skin cells .
Mode of Action
Isoacitretin interacts with its targets, the retinoid receptors, to normalize the growth cycle of skin cells . It produces its effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions reduce sebum production, preventing the blockage of pores, and growth of acne-causing bacteria .
Biochemical Pathways
It is known to suppress inflammation, regulate cell growth, reduce sebum production, and inhibit bacterial growth . It is also known to induce apoptosis (programmed cell death) in various cells in the body .
Pharmacokinetics
Isoacitretin is rapidly absorbed from the gastrointestinal tract . The mean areas under the plasma concentration vs time curves of acitretin and its metabolite were about 50% lower in patients on haemodialysis . No retinoids were detectable in the dialysate . The pharmacokinetics of isotretinoin are poorly understood .
Result of Action
The molecular and cellular effects of Isoacitretin’s action include the regulation of cell apoptosis, differentiation, and proliferation . It promotes keratinocytes proliferation, strengthens the protective function of the epidermis, restrains transepidermal water loss, protects collagen against degradation, and inhibits metalloproteinases activity .
Action Environment
It is known that the effects of isoacitretin can be influenced by factors such as dosage, duration of intake, elapsed time after stopping intake, age, sex, concomitant alcohol consumption, and intake of foods and supplements rich in vitamin a .
Safety and Hazards
Isotretinoin has significant risks that require specialist oversight, including teratogenic effects if pregnancies are exposed . It can affect your eyesight, hair, muscles, or joints . While taking isotretinoin, you may develop trouble seeing at night (night blindness), thinning hair, and muscle (or joint) pain . These side effects are temporary and tend to go away when you stop taking isotretinoin .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-UGOGCBOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316817 | |
| Record name | 13-cis-Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoacitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isoacitretin | |
CAS RN |
69427-46-9 | |
| Record name | 13-cis-Acitretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69427-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoacitretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOACITRETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK59Y5A02O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoacitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 13-cis-Acitretin (isoacitretin) is the major metabolite of acitretin, formed via isomerization. [, , , ] This interconversion can occur non-enzymatically, catalyzed by glutathione, a molecule widely distributed in vivo. [, ]
A: While both compounds exhibit biological activity, their potency and effects can vary. For instance, 13-cis-acitretin shows weaker induction of human acute promyelocytic leukemia cell (HL-60 cells) differentiation compared to acitretin. [] Interestingly, 13-cis-acitretin acts synergistically with acitretin, as well as with its other geometrical isomers (9-cis-acitretin and 9,13-di-cis-acitretin) on HL-60 cells. [] In human epidermal keratinocytes, both 9-cis-acitretin and 13-cis-acitretin more strongly suppress the expression of keratinocyte differentiation markers (keratin 1 and keratin 10) compared to acitretin or 9,13-di-cis-acitretin. []
A: 13-cis-Acitretin shares the same molecular formula (C20H28O3) and molecular weight (328.4 g/mol) as its trans-isomer, acitretin. []
A: The cis configuration significantly influences the pharmacokinetics and pharmacodynamics of 13-cis-acitretin. [] For example, 13-cis-acitretin is primarily metabolized via glucuronidation in the liver, while acitretin undergoes a wider range of metabolic processes. [] This difference may contribute to the different biological activities observed for these isomers. [] Additionally, the presence of the 13-cis double bond in 13-cis-acitretin may affect its binding affinity to retinoid receptors, further contributing to the observed differences in biological activity.
A: Acitretin is susceptible to photoisomerization under natural light, leading to the formation of various geometrical isomers, including 13-cis-acitretin. [, ] This process reaches an equilibrium state with a specific isomeric composition. [] To maintain stability during analysis, using L-ascorbic acid and yellow light (589 nm) can ensure consistent recovery of both acitretin and 13-cis-acitretin. []
A: While acitretin is rapidly eliminated from the body, 13-cis-acitretin tends to persist longer. [, ] This difference can be attributed to their distinct metabolic pathways and tissue distribution patterns. [, ] In rats, acitretin exhibits a short elimination half-life (70 min in plasma and 68 +/- 9 min in tissues) and minimal storage in adipose tissue. [] Conversely, etretinate, the prodrug of acitretin, displays a longer elimination half-life due to its accumulation in adipose tissue. [, ]
A: Obese Zucker rats exhibit lower systemic clearance of etretinate and reduced formation clearance of acitretin compared to lean rats. [] This difference suggests that obesity may influence the metabolism and elimination of these retinoids.
A: Yes, alcohol consumption has been shown to influence the conversion of acitretin to etretinate. [] Patients consuming alcohol exhibited detectable etretinate plasma concentrations, with some reaching teratogenic levels, highlighting the importance of considering alcohol consumption in patients undergoing acitretin treatment. []
A: While acitretin is typically eliminated from plasma within a month, it can persist in subcutaneous fat for much longer. [] In some cases, both acitretin and etretinate were detectable in fat and plasma even after 29 months of treatment cessation. [] This prolonged presence in tissues highlights the importance of long-term monitoring and contraceptive measures.
A: Yes, trace amounts of acitretin and 13-cis-acitretin have been detected in the breast milk of a lactating woman undergoing acitretin therapy. [] Although the amount transferred to the infant is estimated to be low, the potential toxicity of these retinoids necessitates caution.
A: Acitretin and its metabolites, including 13-cis-acitretin, are known teratogens. [, , ] This means they can cause birth defects if taken during pregnancy. The prolonged presence of these compounds in tissues, especially adipose tissue, even after treatment discontinuation, necessitates long-term contraceptive measures in women of childbearing age. [, ]
A: High-performance liquid chromatography (HPLC) is the most commonly used technique for quantifying acitretin, 13-cis-acitretin, and other related metabolites in various biological matrices, including plasma, skin, and adipose tissue. [, , , , , , , , , , ]
A: Yes, achieving high sensitivity in the analysis is crucial due to the teratogenic nature of these retinoids and their relatively low concentrations in some biological samples. [] Additionally, preventing isomerization during sample preparation and analysis is essential for accurate quantitation. []
A: Research suggests that acitretin may induce its own metabolism. [] While pretreatment with phenobarbital moderately increases acitretin clearance, pretreatment with beta-naphthoflavone leads to a substantial increase in clearance, suggesting the involvement of specific cytochrome P450 enzymes in acitretin metabolism. []
A: Research on acitretin and its metabolites, including 13-cis-acitretin, emerged in the 1980s following the introduction of etretinate for treating severe psoriasis. [, ] Early studies focused on characterizing the pharmacokinetic properties of these retinoids and understanding their metabolic pathways. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)
